molecular formula C16H16ClFN2O3S B2529766 2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide CAS No. 690647-39-3

2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide

Cat. No.: B2529766
CAS No.: 690647-39-3
M. Wt: 370.82
InChI Key: MTHGIVARXAMDRV-UHFFFAOYSA-N
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Description

2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C16H16ClFN2O3S and its molecular weight is 370.82. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

Novel sulfonamide derivatives, including compounds related to "2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide," have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These compounds have shown promising results in vitro, particularly against breast and colon cancer cell lines. The research highlights the potential of sulfonamide derivatives as anticancer agents, with specific compounds exhibiting significant potency compared to reference drugs like 5-fluorouracil (Ghorab et al., 2015).

Immunomodulation and Tumor Response

Certain sulfonamide derivatives have been identified as orally active compounds capable of modulating the immune response to tumors. These compounds enhance the reactivity of lymphocytes and macrophages towards tumor cells, leading to increased tumor cell destruction. Such immunomodulating effects suggest a potential role in augmenting the host's immune response against tumor growth (Wang et al., 2004).

Antimicrobial Applications

Research into sulfonamide derivatives has also extended to their antimicrobial properties. Studies have focused on synthesizing new heterocyclic compounds incorporating the sulfamoyl moiety, with the aim of developing potent antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various pathogens (Darwish et al., 2014).

Synthesis and Chemical Properties

The solid-phase synthesis of beta-sultams, which are sulfonyl beta-lactam analogues, has been reported. This synthesis method is amenable to the construction of combinatorial libraries for identifying new antibacterial agents. The research demonstrates a practical approach to generating a variety of beta-sultams, highlighting the versatility of sulfonamide derivatives in drug discovery (Gordeev et al., 1997).

Environmental and Analytical Applications

Sulfonamide derivatives have been explored for their utility in environmental and analytical chemistry. For instance, new molecular probes for the sensitive detection of carbonyl compounds in water samples have been developed, employing sulfonamide derivatives. This research underscores the potential of such compounds in environmental monitoring and analytical methodologies (Houdier et al., 2000).

Properties

IUPAC Name

2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O3S/c17-14-10-13(6-7-15(14)18)24(22,23)20-11-16(21)19-9-8-12-4-2-1-3-5-12/h1-7,10,20H,8-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHGIVARXAMDRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401327116
Record name 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47195730
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690647-39-3
Record name 2-[(3-chloro-4-fluorophenyl)sulfonylamino]-N-(2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401327116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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